3-Oxopentanedioic acid

Catalog No.
S589760
CAS No.
542-05-2
M.F
C5H6O5
M. Wt
146.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxopentanedioic acid

CAS Number

542-05-2

Product Name

3-Oxopentanedioic acid

IUPAC Name

3-oxopentanedioic acid

Molecular Formula

C5H6O5

Molecular Weight

146.10 g/mol

InChI

InChI=1S/C5H6O5/c6-3(1-4(7)8)2-5(9)10/h1-2H2,(H,7,8)(H,9,10)

InChI Key

OXTNCQMOKLOUAM-UHFFFAOYSA-N

SMILES

C(C(=O)CC(=O)O)C(=O)O

Synonyms

3-oxo-Glutaric Acid; β-oxo-Glutaric Acid; 1,3-Dicarboxyacetone; 3-Ketoglutaric Acid; 3-Oxoglutaric Acid; 3-Oxopentanedioic Acid; Acetone-1,3-dicarboxylic Acid; s-Acetonedicarboxylic Acid; ; β-Oxoglutaric Acid;

Canonical SMILES

C(C(=O)CC(=O)O)C(=O)O

Chemical Properties and Availability

-Oxopentanedioic acid, also known as 3-oxoglutaric acid or β-ketoglutaric acid, is a simple dicarboxylic acid with the chemical formula C₅H₆O₅. It is a white, crystalline solid that is soluble in water.

Potential Applications in Research

-Oxopentanedioic acid has various potential applications in scientific research, including:

  • Organic synthesis: As a versatile intermediate, it can be used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Source: Selleck Chemicals, "3-Oxopentanedioic acid (1,3-Acetonedicarboxylic acid; 3-Oxoglutaric acid)":
  • Biochemical research: It plays a role in the citric acid cycle, also known as the Krebs cycle, which is a fundamental metabolic pathway in most living organisms. Studying this compound can contribute to the understanding of cellular metabolism and related diseases. Source: National Institutes of Health, "Citric Acid Cycle": )
  • Environmental research: 3-Oxopentanedioic acid can be found in natural environments and is involved in various biogeochemical processes. Research on this compound can contribute to the understanding of environmental biodegradation and the carbon cycle. Source: Journal of Environmental Quality, "Biodegradation of 3-Oxoglutaric Acid by Alcaligenes Alcaligenes":

3-Oxopentanedioic acid, also known as 1,3-acetonedicarboxylic acid or β-ketoglutaric acid, is a simple dicarboxylic acid with the molecular formula C5H6O5C_5H_6O_5 and a molecular weight of approximately 146.1 g/mol. It is characterized by its two carboxylic acid groups and a ketone functional group. This compound appears as a white crystalline powder that is soluble in water and exhibits a melting point of about 133 °C (decomposes) and a boiling point around 408.4 °C at atmospheric pressure .

3-Oxopentanedioic acid plays a significant role in organic synthesis, particularly in the production of various pharmaceutical compounds and as an intermediate in metabolic pathways. It is notably involved in the synthesis of tropinone, a precursor for several alkaloids .

  • Limited Information: There is limited publicly available information regarding the specific hazards associated with 3-Oxopentanedioic acid.
  • General Precautions: As with any laboratory chemical, it is recommended to handle 3-Oxopentanedioic acid with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
Typical of dicarboxylic acids and ketones:

  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to yield simpler compounds.
  • Esterification: Reacts with alcohols to form esters, which are useful in various applications.
  • Condensation reactions: Can undergo condensation with amines or other nucleophiles to form amides or other derivatives.
  • Oxidation: The ketone group can be oxidized to form more oxidized products.

These reactions highlight its versatility as a building block in organic synthesis .

3-Oxopentanedioic acid is recognized for its biological significance, particularly as an endogenous metabolite. It plays a role in metabolic pathways related to amino acids and energy production. The presence of this compound in urine can serve as a biomarker for certain metabolic disorders, including those associated with gut flora imbalances such as overgrowth of Candida albicans . Additionally, it has been studied for its potential effects on cellular metabolism and energy production due to its involvement in the tricarboxylic acid cycle (Krebs cycle) .

Several methods exist for synthesizing 3-oxopentanedioic acid:

  • From Citric Acid: By treating citric acid with oleum, it can be converted into 3-oxopentanedioic acid through decarbonylation and dehydration processes.
  • Oxidation of Acetone: Acetone can react with carbon dioxide under specific conditions to yield this dicarboxylic acid.
  • Reaction of Ketene with Phosgene: A more complex method involves the reaction of ketene with phosgene, yielding acetonedicarboxylic acid derivatives .

These methods vary in complexity and yield, making them suitable for different industrial applications.

3-Oxopentanedioic acid has diverse applications:

  • Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals, including benzodiazepine derivatives and hepatitis C virus polymerase inhibitors.
  • Organic Chemistry: Utilized as a building block for synthesizing heterocyclic compounds and other complex organic molecules.
  • Diagnostic Marker: Its presence in urine is used diagnostically to assess gut health and metabolic disorders .

The compound's versatility makes it valuable in both research and industrial settings.

Research on interaction studies involving 3-oxopentanedioic acid has focused on its role within metabolic pathways. It interacts with various enzymes involved in the Krebs cycle and amino acid metabolism. Studies have shown that alterations in the levels of this compound can indicate metabolic dysregulation or disease states. Furthermore, its interaction with gut microbiota has been explored to understand its implications on human health .

Several compounds share structural similarities with 3-oxopentanedioic acid, including:

  • β-Ketoglutaric Acid: A key intermediate in the Krebs cycle; structurally similar but lacks one carboxylic group.
  • Succinic Acid: Another dicarboxylic acid involved in metabolic pathways but does not possess a ketone functional group.
  • Malonic Acid: A simple dicarboxylic acid that participates in similar synthetic routes but lacks the ketone functionality.

Comparison Table

Compound NameMolecular FormulaKey Features
3-Oxopentanedioic AcidC5H6O5C_5H_6O_5Dicarboxylic acid with a ketone group; versatile in synthesis
β-Ketoglutaric AcidC5H6O5C_5H_6O_5Similar structure; key role in metabolism
Succinic AcidC4H6O4C_4H_6O_4Dicarboxylic; lacks ketone
Malonic AcidC3H4O4C_3H_4O_4Simple dicarboxylic; no ketone

These comparisons highlight the unique structural features and functional roles of 3-oxopentanedioic acid within biochemical contexts and synthetic applications.

Physical Description

Solid; [Merck Index] Off-white hygroscopic powder; [Acros Organics MSDS]
Solid

XLogP3

-0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

146.02152329 g/mol

Monoisotopic Mass

146.02152329 g/mol

Heavy Atom Count

10

Melting Point

138 °C

UNII

IH7P7WO21P

GHS Hazard Statements

Aggregated GHS information provided by 15 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 15 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 13 of 15 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (38.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

542-05-2

Wikipedia

Acetonedicarboxylic_acid

General Manufacturing Information

Pentanedioic acid, 3-oxo-: ACTIVE

Dates

Modify: 2023-08-15

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